molecular formula C17H15NO4 B2830296 4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 747412-79-9

4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No. B2830296
CAS RN: 747412-79-9
M. Wt: 297.31
InChI Key: DVACAEYJLSVVCC-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is an organic compound containing a methoxyphenyl group, a methyl-oxazole group, and a dihydroxybenzene (resorcinol) group . The presence of these functional groups could potentially impart interesting chemical and physical properties to the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in the synthesis of novel derivatives with significant antimicrobial activities. For instance, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines showed promising antimicrobial properties against a range of microorganisms. This suggests its utility as a precursor in the synthesis of bioactive molecules with potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activities. This is exemplified in studies where novel triazole derivatives exhibited good to moderate activities against test microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Oxazole derivatives have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium, showing that these compounds significantly reduce corrosion rate. This implies potential applications in materials science, particularly in corrosion protection (Rahmani et al., 2018).

Molecular Structure Analysis

Studies have also focused on the molecular structure of related derivatives, providing insights into their chemical behavior and interaction potential. For example, crystallographic analysis of certain triazole-thione compounds revealed intricate molecular geometries and intermolecular interactions, which could inform the design of functional materials or pharmacologically active compounds (Fun et al., 2009).

Photophysical Properties

The photophysical properties of certain derivatives have been studied, demonstrating unique luminescence characteristics that may be leveraged in materials science for developing optical materials or sensors (Kim et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound “4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical enzyme complex in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its activity . This interaction could lead to changes in the regulation of the pyruvate dehydrogenase complex, impacting various metabolic processes.

Biochemical Pathways

The compound’s interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial potentially affects the pyruvate dehydrogenase complex, which is a key component of the metabolic pathway linking glycolysis to the tricarboxylic acid cycle and lipid synthesis . Changes in this pathway could have downstream effects on energy production and other metabolic processes within the cell.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial and the subsequent changes in the regulation of the pyruvate dehydrogenase complex . This could potentially affect energy production and other metabolic processes within the cell.

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-16(11-3-6-13(21-2)7-4-11)17(22-18-10)14-8-5-12(19)9-15(14)20/h3-9,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVACAEYJLSVVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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